Home > Products > Screening Compounds P12773 > 15|A-Hydroxy Cyproterone Acetate
15|A-Hydroxy Cyproterone Acetate -

15|A-Hydroxy Cyproterone Acetate

Catalog Number: EVT-1590824
CAS Number:
Molecular Formula: C24H29ClO5
Molecular Weight: 432.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

15β-Hydroxy Cyproterone Acetate, a metabolite of Cyproterone Acetate, is a steroidal compound classified as an antiandrogen and progestin. It is primarily recognized for its role in treating androgen-dependent conditions such as acne, hirsutism, and prostate cancer. The compound exhibits significant pharmacological activity, including antiandrogenic properties, making it a valuable candidate in hormonal therapies.

Source

15β-Hydroxy Cyproterone Acetate is derived from Cyproterone Acetate through metabolic processes in the human body. It has been identified as the major active metabolite of Cyproterone Acetate, formed predominantly in the liver by the action of cytochrome P450 enzymes, particularly CYP3A4 .

Classification

This compound falls under several classifications:

  • Chemical Class: Steroidal antiandrogen and progestin.
  • Therapeutic Class: Hormonal therapy for androgen-related disorders.
  • Pharmacological Class: Antiandrogens and progestins.
Synthesis Analysis

Methods

The synthesis of 15β-Hydroxy Cyproterone Acetate can be achieved through biocatalytic processes using engineered microorganisms. Notably, research has demonstrated the conversion of Cyproterone Acetate to its hydroxylated form using a recombinant strain of Bacillus megaterium expressing the enzyme CYP106A2 .

Technical Details

  1. Biocatalysis: The process involves incubating Cyproterone Acetate with Bacillus megaterium cells, leading to hydroxylation at the 15β position.
  2. Optimization: Conditions such as substrate concentration and reaction time are optimized to enhance yield, achieving conversions up to 98% in bioreactors .
  3. Purification: The resultant product is purified using high-performance liquid chromatography (HPLC) for structural elucidation via nuclear magnetic resonance spectroscopy (NMR) .
Molecular Structure Analysis

Structure

15β-Hydroxy Cyproterone Acetate retains the core steroid structure of Cyproterone Acetate with a hydroxyl group introduced at the 15β position. Its molecular formula is C24H30ClO4C_{24}H_{30}ClO_4 with a molar mass of approximately 416.94 g/mol .

Data

  • IUPAC Name: (1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxopentacyclo[9.7.0.0^{2,8}.0^{3,5}.0^{12,16}]octadeca-7,9-dien-15-yl acetate.
  • Melting Point: 200 to 201 °C .
  • Solubility: Poorly soluble in water (0.00152 mg/mL) but soluble in organic solvents .
Chemical Reactions Analysis

Reactions

15β-Hydroxy Cyproterone Acetate can undergo various chemical reactions typical of steroid compounds:

  1. Hydroxylation: The introduction of hydroxyl groups via enzymatic or chemical means.
  2. Acetylation: Potential modification through acetylation reactions to form derivatives.
  3. Conjugation: Metabolic conjugation with glucuronic acid or sulfate for excretion.

Technical Details

The metabolic pathway involves hepatic metabolism where Cyproterone Acetate is converted into 15β-Hydroxy Cyproterone Acetate primarily through hydroxylation by CYP3A4 enzymes . This reaction significantly alters the pharmacological profile of the compound.

Mechanism of Action

The mechanism by which 15β-Hydroxy Cyproterone Acetate exerts its effects involves:

  1. Antiandrogen Activity: It competes with dihydrotestosterone for binding to androgen receptors, thereby inhibiting androgenic effects.
  2. Progestogenic Activity: It mimics progesterone's effects on target tissues.
  3. Regulation of Hormonal Levels: It influences gonadotropin release from the pituitary gland through negative feedback mechanisms.

Data indicates that while it retains antiandrogenic properties similar to its precursor, it exhibits reduced progestogenic activity .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Melting Point: 200–201 °C.
  • Solubility: Low solubility in water; better solubility in organic solvents.

Chemical Properties

  • Chemical Formula: C24H30ClO4C_{24}H_{30}ClO_4.
  • Molar Mass: Approximately 416.94 g/mol.
  • Hydrogen Bond Donors/Acceptors: 0/3 respectively.
  • LogP (Octanol-Water Partition Coefficient): Approximately 3.81 indicating moderate hydrophobicity .
Applications

15β-Hydroxy Cyproterone Acetate has several scientific applications:

  1. Hormonal Therapy: Used in treating conditions related to excessive androgen levels such as acne and hirsutism.
  2. Transgender Medicine: Utilized in feminizing hormone therapy due to its antiandrogen effects.
  3. Cancer Treatment: Investigated for its potential role in managing hormone-sensitive cancers like prostate cancer.

Research continues into optimizing its production and exploring further therapeutic applications due to its favorable pharmacological profile and efficacy .

Biosynthesis and Metabolic Pathways of 15β-Hydroxy Cyproterone Acetate

Cytochrome P450-Mediated Hydroxylation of Cyproterone Acetate

Cyproterone acetate (CPA) undergoes selective 15β-hydroxylation primarily via cytochrome P450 (CYP) enzymes to form its major bioactive metabolite, 15β-hydroxycyproterone acetate (15β-OH-CPA). This biotransformation represents a critical activation step, as 15β-OH-CPA retains potent antiandrogenic activity while exhibiting reduced progestogenic effects compared to the parent compound. The reaction mechanism involves stereospecific insertion of a hydroxyl group at the C-15β position of the steroid nucleus, requiring molecular oxygen and NADPH as a cofactor. The process proceeds through a typical P450 catalytic cycle: CPA binds near the heme iron of the CYP enzyme, molecular oxygen is activated, and one oxygen atom is transferred to the C-15 position while the other is reduced to water. This hydroxylation significantly alters the molecule's three-dimensional conformation and receptor binding affinity [1] [4].

Table 1: Key Characteristics of 15β-Hydroxylation Reaction

ParameterValue/Description
Reaction TypeStereoselective hydroxylation
Position ModifiedC-15 of steroid nucleus
Stereochemistryβ-configuration
Required CofactorsNADPH, O₂
Primary Catalytic MechanismCytochrome P450 monooxygenation

Role of CYP3A4 and CYP106A2 in Stereoselective 15β-Hydroxylation

Two distinct CYP enzymes demonstrate efficient 15β-hydroxylation activity toward CPA:

  • Human CYP3A4: The primary metabolic enzyme in humans, predominantly expressed in the liver. CYP3A4 exhibits broad substrate specificity and catalyzes CPA hydroxylation as part of its xenobiotic metabolism function. In vivo studies confirm that CYP3A4 generates 15β-OH-CPA as the major human metabolite, with plasma concentrations of the metabolite approximately twice those of the parent compound during therapeutic administration [5] [6].
  • Bacterial CYP106A2: Originally identified in Bacillus megaterium ATCC 13368, this enzyme functions as a regio- and stereoselective 15β-hydroxylase for 3-oxo-Δ⁴-steroids. Unlike CYP3A4, CYP106A2 demonstrates high catalytic specificity for the 15β position, though minor hydroxylation at 6β, 7α/β, 9α, and 11α positions has been documented. Whole-cell biotransformation systems using recombinant B. megaterium expressing CYP106A2 achieve up to 98% conversion of CPA to 15β-OH-CPA at 1 mM substrate concentration, yielding 0.43 g/L product in 400 mL bioreactors. Process optimization using 2-hydroxypropyl-β-cyclodextrin significantly enhances substrate solubility and cellular uptake, approaching industrial-scale feasibility [1] [4].

Table 2: Comparative Features of CPA-Hydroxylating Enzymes

EnzymeSourceLocalizationConversion EfficiencyPrimary Product
CYP3A4Human liverEndoplasmic reticulumHigh in vivo15β-OH-CPA (major metabolite)
CYP106A2Bacillus megateriumCytoplasmicUp to 98% in bioreactors15β-OH-CPA (≥95% selectivity)

Comparative Metabolism Across Species: Dog, Monkey, and Human Models

Species-specific metabolic studies reveal conserved 15β-hydroxylation pathways:

  • Humans: 15β-OH-CPA is the predominant unconjugated metabolite in plasma and urine, identified through thin-layer chromatography, mass spectrometry, NMR, and IR spectroscopy. Its structural similarity to corticosteroids causes interference in the Mattingly method for 11-hydroxycorticosteroid determination, complicating adrenal function monitoring during CPA therapy [3] [5].
  • Monkeys (Rhesus): Exhibit identical 15β-hydroxylation patterns to humans, with comparable plasma metabolite profiles. Studies in female rhesus monkeys confirm no adrenal suppression at therapeutic CPA doses, contrasting with effects observed in rats [5] [8].
  • Dogs: Share the 15β-OH-CPA metabolic pathway but demonstrate additional species-specific transformations. Notably, adrenal function studies in dogs reveal glucocorticoid-like activity of 15β-OH-CPA, including blood glucose elevation and thymus weight reduction [3] [5].
  • Rats: Primarily form 3α-hydroxy-CPA instead of the 15β-hydroxylated derivative. This species difference highlights limitations in rodent models for predicting human CPA metabolism [5] [9].

Enzymatic Mechanisms and Regioselectivity in Steroid Backbone Modification

The exceptional regioselectivity of CPA hydroxylation stems from precise enzyme-substrate interactions:

Structural Determinants of Regioselectivity:

  • CYP106A2 Active Site Architecture: X-ray crystallography reveals a hydrophobic substrate-binding pocket that positions CPA's steroid nucleus proximal to the heme iron. The C-15 atom aligns optimally for hydrogen abstraction and oxygen rebound due to van der Waals interactions with Phe238 and Leu294 residues. This positioning favors 15β-hydroxylation over other potential sites [1] [4].
  • Electrostatic Steering: The 3-keto-Δ⁴ structure of CPA forms hydrogen bonds with Gln89 and Asn213 in CYP106A2, rotationally locking the molecule to expose the C-15β face. In CYP3A4, a larger active cavity accommodates multiple binding orientations, yet still predominantly yields 15β-OH-CPA due to steric hindrance at alternative positions [6] [7].

Catalytic Mechanism:

  • Substrate binding induces displacement of water from the heme iron, transitioning to a low-spin to high-spin state.
  • NADPH-dependent reduction of ferric iron (Fe³⁺) to ferrous state (Fe²⁺).
  • Oxygen binding forms a ferrous-dioxygen complex.
  • Second electron transfer generates a reactive ferryl species (Fe⁴⁺=O).
  • Hydrogen atom abstraction from C-15 creates a carbon radical.
  • Oxygen rebound forms the 15β-alcohol product.

Biotransformation Optimization:

  • Whole-Cell Systems: Recombinant B. megaterium co-expresses CYP106A2 with endogenous redox partners, enabling efficient cofactor regeneration. This system achieves 98% conversion at 1 mM CPA concentration when supplemented with 2-hydroxypropyl-β-cyclodextrin, which solubilizes CPA and facilitates membrane transport [1] [4].
  • Reaction Engineering: Scale-up from shake flasks to 400 mL bioreactors improves oxygen transfer and pH control, increasing product titers to 0.43 g/L. Fed-batch strategies further enhance yields by mitigating substrate inhibition observed at concentrations >1.5 mM [1] [10].

Table 3: Biocatalytic Efficiency Parameters for 15β-OH-CPA Production

Process ParameterShake FlaskBioreactor (400 mL)Improvement Factor
Substrate Concentration0.5 mM1.0 mM2.0×
Conversion Rate55%98%1.8×
Product Titer0.12 g/L0.43 g/L3.6×
Process Time72 hours48 hours1.5× (time reduction)

Properties

Product Name

15|A-Hydroxy Cyproterone Acetate

IUPAC Name

(15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl) acetate

Molecular Formula

C24H29ClO5

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3

InChI Key

HRANPRDGABOKNQ-UHFFFAOYSA-N

Synonyms

17 beta-hydroxycyproterone acetate
17-hydroxycyproterone acetate
17-OHCPA

Canonical SMILES

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.